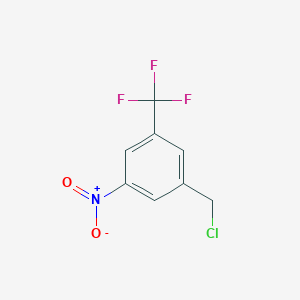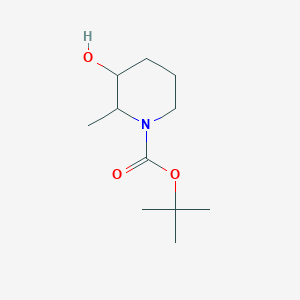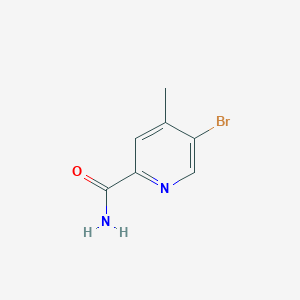amine hydrochloride CAS No. 1384430-92-5](/img/structure/B1376545.png)
[3-(3,5-Dimethoxyphenoxy)propyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3,5-Dimethoxyphenoxy)propylamine hydrochloride” is a chemical compound with the CAS Number: 1384430-92-5 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C12H19NO3.ClH . The InChI code is 1S/C12H19NO3.ClH/c1-13-5-4-6-16-12-8-10(14-2)7-11(9-12)15-3;/h7-9,13H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound appears as a powder . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
1. Adhesive Bonding in Dentistry
The compound has been utilized in adhesive bonding protocols in dentistry. A study compared the color stability and adhesion-promoting capability of a synthesized surface-active comonomer, related to the compound , with commercial bonding formulations. It demonstrated comparable bond strengths to human dentin, indicating its potential use in dental adhesives (Bowen et al., 1996).
2. Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used for the electron capture determination of propoxyphene, a compound with significant pharmacological interest, in human plasma. This method highlights the potential of such compounds in analytical procedures involving electron capture characteristics (Maynard, Bruce, & Fox, 1973).
3. Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their potential as antineoplastic agents. These derivatives exhibited significant activity against various human and animal cancer cell lines, indicating their potential use in cancer therapy (Pettit et al., 2003).
4. Synthesis of Antidepressant Agents
This compound has also been used in the synthesis of potential antidepressant agents. The study synthesized and evaluated a series of analogues for their antidepressant properties, providing insights into the development of new therapeutic agents for depression (Clark et al., 1979).
5. Solid Phase Synthesis
In solid phase synthesis, the compound's derivatives have been utilized in the Multipin™ method, indicating its applicability in broad-range primary amine synthesis. This reveals its significance in the field of synthetic chemistry and drug development (Bui et al., 2004).
6. Organometallic Chemistry
In organometallic chemistry, related compounds have been used in the study of orthopalladation of primary benzylamines. This research provides valuable information for the development of new organometallic complexes with potential applications in catalysis and material science (Vicente et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenoxy)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-13-5-4-6-16-12-8-10(14-2)7-11(9-12)15-3;/h7-9,13H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQYCWGABWKCOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC(=CC(=C1)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384430-92-5 |
Source


|
| Record name | 1-Propanamine, 3-(3,5-dimethoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)

![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)




![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)


